molecular formula C5H8O4 B1600460 (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one CAS No. 76647-70-6

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one

Cat. No.: B1600460
CAS No.: 76647-70-6
M. Wt: 132.11 g/mol
InChI Key: JYHWQRJRDKSSIF-YVZJFKFKSA-N
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Description

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one is a compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. It is a phytochemical present in the flowers of some plants and has been shown to have anti-cancer properties . This compound is also known for its antioxidative and antiviral attributes, making it a valuable pharmaceutical compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor . Additionally, protected aldoses with a free anomeric hydroxyl group can be converted into the corresponding aldonolactones by common oxidation protocols, such as those employing chromium (VI) reagents or DMSO-based oxidizing systems .

Industrial Production Methods

the compound’s robust antioxidative and antiviral attributes suggest its potential for large-scale production for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst.

    Substitution: Substitution reactions can occur under various conditions, depending on the specific substituents involved.

Major Products

The major products formed from these reactions include various lactone derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable building block for the synthesis of bioactive compounds and natural products.

    Biology: The compound has shown anti-cancer properties by inhibiting the growth of lung cancer cells.

    Medicine: Its antioxidative and antiviral properties make it a crucial component in the formulation of medicinal remedies combating oxidative stress-related ailments and viral afflictions.

    Industry: The compound’s robust properties suggest its potential use in various industrial applications, particularly in the pharmaceutical sector.

Mechanism of Action

The mechanism by which (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one exerts its effects involves binding to DNA, preventing replication, and inducing apoptosis in cancer cells . This compound inhibits cell division and induces apoptosis by interacting with molecular targets and pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    L-Arabinonic acid: Similar in structure but lacks the deoxy modification.

    Lyxonic acid, γ-lactone: Another related compound with similar lactone structure.

    Xylonic acid, 1,4-lactone: Shares structural similarities with (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one.

Uniqueness

This compound is unique due to its specific deoxy modification, which imparts distinct antioxidative and antiviral properties. This modification also contributes to its anti-cancer properties, making it a valuable compound for pharmaceutical research and applications .

Properties

IUPAC Name

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHWQRJRDKSSIF-YVZJFKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463983
Record name (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76647-70-6
Record name 5-Deoxy-L-arabinonic acid γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76647-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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